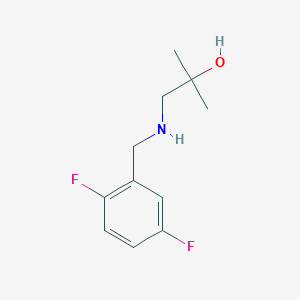![molecular formula C28H24FN3O3 B12101009 8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMidazo[1,2-a]pyriMidin-5(8H)-one, 8-[(2-fluorophenyl)Methyl]-6-(3-Methoxyphenyl)-2-(4-Methoxyphenyl)-7-Methyl- is a complex organic compound that belongs to the class of imidazopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents such as the fluorophenyl, methoxyphenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Catalytic Reactions: Use of catalysts to facilitate specific bond formations and enhance reaction efficiency.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: To accelerate reaction rates.
Temperature Control: Precise temperature management to ensure selective reactions.
Purification Techniques: Use of chromatography and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and result in therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and lead to anti-cancer effects.
類似化合物との比較
Similar Compounds
Imidazopyridines: Known for their sedative and anxiolytic properties.
Pyrimidinones: Studied for their antiviral and anticancer activities.
Uniqueness
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives are unique due to their specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C28H24FN3O3 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
8-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C28H24FN3O3/c1-18-26(20-8-6-9-23(15-20)35-3)27(33)32-17-25(19-11-13-22(34-2)14-12-19)30-28(32)31(18)16-21-7-4-5-10-24(21)29/h4-15,17H,16H2,1-3H3 |
InChIキー |
XXHKQKKBVWAJCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2C=C(N=C2N1CC3=CC=CC=C3F)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)






![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




